molecular formula C20H21F6N3O2 B567757 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]-3-cyclobutene-1,2-dione CAS No. 1211565-07-9

3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]-3-cyclobutene-1,2-dione

Cat. No.: B567757
CAS No.: 1211565-07-9
M. Wt: 449.397
InChI Key: QQXCDABMANNFAA-ZIAGYGMSSA-N
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Description

3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)cyclohexyl]aMino]–Cyclobuten is a complex organic compound characterized by its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)cyclohexyl]aMino]–Cyclobuten typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the use of Grignard reagents, which are known for their reactivity and ability to form carbon-carbon bonds . The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)cyclohexyl]aMino]–Cyclobuten undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations and reducing agents such as hydrogen gas. The conditions vary depending on the desired reaction, with some requiring ambient temperatures and others needing elevated temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield quaternary ammonium cations, while reduction reactions can produce simpler amines.

Scientific Research Applications

3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)cyclohexyl]aMino]–Cyclobuten has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)cyclohexyl]aMino]–Cyclobuten involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[[3,5-bis(trifluoroMethyl

Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]cyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F6N3O2/c1-29(2)14-6-4-3-5-13(14)28-16-15(17(30)18(16)31)27-12-8-10(19(21,22)23)7-11(9-12)20(24,25)26/h7-9,13-14,27-28H,3-6H2,1-2H3/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXCDABMANNFAA-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F6N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the key structural characteristics of 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]-3-cyclobutene-1,2-dione and how are they confirmed?

A1: This compound, often employed as a bifunctional organocatalyst [], possesses distinct structural features:

  • Molecular Formula: C20H21F6N3O2 []
  • Molecular Weight: 449.39 g/mol []
  • ¹H NMR (500 MHz, DMSO-d6): Provides detailed information about the hydrogen atom environments within the molecule. []
  • ¹³C NMR (125 MHz, DMSO-d6): Offers insights into the carbon atom environments within the molecule. []
  • IR (film): Identifies functional groups present in the compound by their characteristic vibrations. []
  • HRMS (ESI): Confirms the molecular weight and formula through accurate mass measurements. []

Q2: What are the typical applications of this compound in organic synthesis?

A2: This compound serves as a bifunctional organocatalyst in asymmetric catalysis. [] While the provided research doesn't detail specific reactions, bifunctional catalysts are known for their ability to activate both nucleophilic and electrophilic reaction partners simultaneously, enabling enantioselective transformations. Further research likely explores its efficacy and applications in various stereoselective organic reactions.

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